molecular formula C15H18N2 B12271645 3-Piperidin-3-ylmethyl-quinoline

3-Piperidin-3-ylmethyl-quinoline

Cat. No.: B12271645
M. Wt: 226.32 g/mol
InChI Key: QJPWXCZYSLHBGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidin-3-ylmethyl-quinoline typically involves the reaction of quinoline derivatives with piperidine. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the desired product under acidic conditions .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation and cyclization reactions. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-3-ylmethyl-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Piperidin-3-ylmethyl-quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its pharmacological properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Piperidin-3-ylmethyl-quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, and inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.

    Piperidine: A six-membered heterocyclic amine with one nitrogen atom.

    4-(Quinolin-3-ylmethyl)piperidine-1-carboxylic acid: A related compound with similar structural features

Uniqueness

3-Piperidin-3-ylmethyl-quinoline is unique due to its combined quinoline and piperidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

3-(piperidin-3-ylmethyl)quinoline

InChI

InChI=1S/C15H18N2/c1-2-6-15-14(5-1)9-13(11-17-15)8-12-4-3-7-16-10-12/h1-2,5-6,9,11-12,16H,3-4,7-8,10H2

InChI Key

QJPWXCZYSLHBGN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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